molecular formula C11H15NO6 B128644 Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate CAS No. 143801-19-8

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate

Cat. No.: B128644
CAS No.: 143801-19-8
M. Wt: 257.24 g/mol
InChI Key: AELBBOBSSPLQKE-UHFFFAOYSA-N
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Description

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is a malonate derivative characterized by a central pyrrolidine-2,5-dione (succinimide) ring attached to the malonate core. This structural feature distinguishes it from simpler alkyl malonates like diethyl or dimethyl malonate. The compound is likely utilized in organic synthesis, particularly in pharmaceutical intermediates, due to its reactive α-carbon and the electron-withdrawing nature of the dioxopyrrolidinyl group, which enhances its utility in Michael additions or cyclization reactions .

Properties

IUPAC Name

diethyl 2-(2,5-dioxopyrrolidin-1-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6/c1-3-17-10(15)9(11(16)18-4-2)12-7(13)5-6-8(12)14/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELBBOBSSPLQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364890
Record name diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143801-19-8
Record name diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Diethyl 2-Halomalonates

The synthesis of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate typically begins with the preparation of halogenated malonate precursors. Diethyl 2-bromomalonate and diethyl 2,2-dibromomalonate are key intermediates, synthesized via direct bromination of diethyl malonate using bromine in inert solvents. For example, Organic Syntheses (1972) describes a protocol where diethyl malonate reacts with bromine at 0–5°C in carbon tetrachloride, yielding diethyl 2-bromomalonate in 85% purity. Similarly, JP27004157 (1952) reports the preparation of diethyl 2,2-dibromomalonate using excess bromine under controlled conditions. These halogenated derivatives serve as electrophilic substrates for subsequent nucleophilic displacement reactions.

Nucleophilic Substitution with Pyrrolidin-2,5-Dione

The critical step involves substituting the halogen atom in diethyl 2-bromomalonate with the nitrogen of pyrrolidin-2,5-dione (succinimide). This reaction is facilitated by deprotonating succinimide’s NH group (pKa ~9–10) using a strong base such as 1,8-diazabicycloundec-7-ene (DBU, pKa ~12). A representative procedure involves stirring diethyl 2-bromomalonate (1.0 mmol) with succinimide (1.2 mmol) and DBU (1.8 mmol) in acetonitrile at room temperature for 20 minutes. The reaction mixture is then extracted with dichloromethane, washed with water, and purified via flash chromatography (petroleum ether/ethyl acetate = 80:3) to yield the product in 89% purity.

Mechanistic Insight :
DBU deprotonates succinimide, generating a succinimide anion that performs an SN2 attack on the electrophilic α-carbon of the bromomalonate. The reaction’s efficiency hinges on the leaving group’s ability (bromine > chlorine) and the base’s strength, with DBU outperforming weaker bases like triethylamine in minimizing elimination byproducts.

Alternative Methods Using Activated Malonates

Cyclocondensation with Dinucleophiles

Bis(2,4,6-trichlorophenyl) malonates, activated esters of malonic acid, react with dinucleophiles like hydrazines or diamines to form six-membered malonyl heterocycles. While this method primarily targets fused heterocycles, modifying the dinucleophile to pyrrolidin-2,5-dione derivatives could theoretically yield this compound. However, literature reports indicate low yields (<5%) when using diethyl malonates directly, necessitating high temperatures (150–250°C) and specialized solvents like bromobenzene.

Succinimidyl Ester Activation

Activating malonic acid as bis(succinimidoyl) esters offers a peptide-like coupling approach. A protocol from PMC involves reacting malonic acid with N-hydroxysuccinimide (NHS) and N,N'-diisopropylcarbodiimide (DIC) in dichloromethane. However, this method predominantly forms N,N'-diisopropylurea as a byproduct, with negligible yields of the desired bis(succinimidoyl) malonate. Scaling this approach for mono-substitution remains challenging due to competing side reactions.

Catalytic Approaches and Reaction Optimization

Solvent and Base Effects

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) enhance nucleophilicity and solubility of succinimide, while DBU’s non-nucleophilic base profile prevents ester hydrolysis. Comparative studies in ethanol show reduced yields (≤60%) due to partial solvolysis of the malonate ester.

Temperature and Time Considerations

Room-temperature reactions (20–25°C) favor kinetic control, minimizing thermal decomposition. Prolonged reaction times (>1 hour) or elevated temperatures (>50°C) promote side reactions, such as elimination to form α,β-unsaturated esters. Patent WO2017087323A1 highlights that maintaining the reaction at 20–70°C for 1 hour optimizes conversion rates (>95%) while preserving product integrity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CDCl3) of this compound exhibits distinct signals:

  • δ 1.31 (t, J = 7.0 Hz, 6H, CH2CH3),

  • δ 4.31 (q, J = 7.0 Hz, 4H, OCH2),

  • δ 2.79–2.91 (m, 4H, pyrrolidin-dione CH2),

  • δ 5.28 (s, 1H, malonate CH).

13C NMR (125 MHz, CDCl3) confirms the structure with carbonyl resonances at δ 166.5 (malonate C=O), δ 175.8 (pyrrolidin-dione C=O), and quaternary carbon at δ 96.8 (malonate C2).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) for C12H15NO6 ([M+H]+) calculates 276.0978; observed 276.0969, validating the molecular formula.

Industrial and Patent Literature Overview

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes. Additionally, it may interact with cellular receptors and ion channels, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Malonate Derivatives

Diethyl Malonate (CAS 105-53-3)
  • Structure : Two ethyl ester groups attached to the malonate core.
  • Physical Properties : Liquid at room temperature, molecular weight ~160.17 g/mol (inferred from dimethyl malonate data) .
  • Applications : Widely used as a precursor in synthesizing barbiturates, fragrances, and agrochemicals.
Dimethyl Malonate (CAS 108-59-8)
  • Structure : Methyl ester groups instead of ethyl.
  • Physical Properties : Liquid at room temperature, molecular weight 132 g/mol .
  • Toxicity Profile : Designated as a low-priority substance (LPS) by the U.S. EPA due to low human health and environmental hazards .
Diethyl 2-(2,5-Dioxopyrrolidin-1-yl)malonate
  • Structure : Incorporates a cyclic imide (dioxopyrrolidinyl) substituent.
  • Key Features : Enhanced electrophilicity at the α-carbon due to the electron-withdrawing dioxopyrrolidinyl group. This facilitates nucleophilic attacks in cross-coupling or cycloaddition reactions.

Substituted Malonate Derivatives

Diethyl 2-(2-Phenylacetyl)malonate (CAS 20320-59-6)
  • Structure : Phenylacetyl substituent on the malonate core.
  • Applications : Intermediate in pharmaceutical synthesis, leveraging the aromatic group for bioactive molecule construction .
Diethyl 2-(5-Chloropyridin-2-yl)malonate (CAS 1985973-42-9)
  • Structure : Chloropyridinyl substituent.
  • Applications : Likely used in heterocyclic compound synthesis due to the pyridine ring’s electronic and coordination properties .
Diethyl 2-(5-Bromopyridin-2-yl)malonate (CAS 1215098-80-8)
  • Structure : Bromopyridinyl substituent.
  • Reactivity : Bromine enhances halogen-bonding interactions, useful in metal-catalyzed cross-coupling reactions .

Comparative Physical-Chemical Properties

Compound Molecular Weight (g/mol) State at RT Key Substituent Applications
Diethyl malonate ~160.17 Liquid Ethyl esters Pharmaceuticals, agrochemicals
Dimethyl malonate 132 Liquid Methyl esters Solvent, polymer synthesis
This compound ~241.24* Solid/Liquid* Dioxopyrrolidinyl Specialty synthesis, crosslinking
Diethyl 2-(2-phenylacetyl)malonate ~264.27 Liquid Phenylacetyl Drug intermediates
Diethyl 2-(5-chloropyridin-2-yl)malonate ~283.72* Liquid Chloropyridinyl Heterocyclic chemistry

Reactivity and Functional Differences

  • Diethyl/Dimethyl Malonate: Linear esters with high solubility in organic solvents. Their reactivity centers on the α-hydrogens, enabling Knoevenagel condensations and Claisen reactions .
  • This compound : The cyclic imide group increases electrophilicity, making the α-carbon more susceptible to nucleophilic attack. This property is advantageous in forming carbon-heteroatom bonds or serving as a Michael acceptor .
  • Pyridinyl/Chloro-Substituted Malonates : Halogen and aromatic substituents enhance their utility in Suzuki-Miyaura or Ullmann couplings, facilitating access to complex heterocycles .

Toxicity and Regulatory Considerations

  • Diethyl/Dimethyl Malonate : Both classified as low-priority substances by the U.S. EPA, indicating low concern for human health and environmental hazards .
  • However, the dioxopyrrolidinyl group may introduce new reactivity pathways, necessitating specialized toxicological evaluation.

Biological Activity

Diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and molecular interactions based on recent research findings.

Synthesis and Characterization

This compound is synthesized through various chemical reactions involving diethyl malonate and pyrrolidine derivatives. The synthesis typically involves the formation of the pyrrolidine ring followed by functionalization to introduce the dioxo group. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in multiple studies focusing on its antibacterial, antitumor, and enzyme inhibitory properties.

Antibacterial Activity

Recent studies have shown that compounds related to this compound exhibit significant antibacterial activity. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.8 µg/mL against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action appears to involve inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth.

Antitumor Activity

In vitro studies have indicated that this compound derivatives possess antiproliferative effects against cancer cell lines. For example, compounds derived from this scaffold have shown IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-436), suggesting potent anticancer properties . The mechanism involves cell cycle arrest and induction of apoptosis, making it a candidate for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies provide insight into the binding interactions between this compound and its target enzymes. These studies reveal that the compound can effectively bind to the active sites of DHFR and other relevant targets, indicating a promising therapeutic potential .

Case Studies

Several case studies have highlighted the efficacy of this compound in biological systems:

  • Antibacterial Efficacy : A study reported that derivatives exhibited strong action against resistant bacterial strains with MIC values comparable to standard antibiotics.
  • Antitumor Effects : In a comparative analysis with Olaparib (a known PARP inhibitor), certain derivatives showed enhanced antiproliferative activity against BRCA1 mutant cell lines .
  • Enzyme Inhibition : The inhibition profile against MtDHFR was notably stronger than conventional inhibitors like trimethoprim, suggesting improved efficacy in treating infections caused by resistant pathogens .

Data Tables

Activity Type Compound IC50/MIC Value Target
AntibacterialThis compound0.8 µg/mLMycobacterium tuberculosis
AntitumorDerivative A2.57 µMMDA-MB-436
Enzyme InhibitionDerivative B92 µMMtDHFR

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 2-(2,5-dioxopyrrolidin-1-yl)malonate, and how can purification be achieved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of diethyl malonate derivatives. For example, diethyl bromomalonate reacts with pyrrolidinone derivatives under reflux in dichloromethane with a base (e.g., K2_2CO3_3) to introduce the dioxopyrrolidinyl group. Purification typically involves flash chromatography using petroleum ether-ethyl acetate gradients (8:2 to 6:4), yielding products as oils or solids (62–87% yields) . NMR (e.g., 1^1H and 13^13C) and ESI-MS are critical for confirming structure: key signals include δ ~5.6–5.7 ppm (methine proton) and δ ~165–175 ppm (ester carbonyl carbons) .

Q. How can the reactivity of the dioxopyrrolidinyl group influence subsequent functionalization?

  • Methodological Answer : The 2,5-dioxopyrrolidin-1-yl moiety is electrophilic, enabling conjugation via NHS ester chemistry. For example, it can react with amines to form stable amide bonds, as demonstrated in the synthesis of C60-malonate derivatives using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) . Reaction conditions (e.g., DCM solvent, overnight stirring) and stoichiometric ratios (1:1.2 malonate:NHS) are critical for high yields.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1^1H NMR : Look for the methine proton (δ ~5.6–5.7 ppm, singlet) and ester ethyl groups (δ ~1.2–1.3 ppm, triplet; δ ~4.2–4.3 ppm, quartet) .
  • 13^13C NMR : Ester carbonyls appear at δ ~165–175 ppm, while the dioxopyrrolidinyl carbonyls resonate at δ ~170–175 ppm .
  • ESI-MS : The molecular ion ([M+Na]+^+) is typically observed, with accurate mass matching the theoretical value (e.g., m/z 307 for a related compound) .

Advanced Research Questions

Q. How do electronic effects of the dioxopyrrolidinyl group impact enolate formation in alkylation or condensation reactions?

  • Methodological Answer : The electron-withdrawing dioxopyrrolidinyl group increases α-hydrogen acidity, facilitating enolate generation. For alkylation, use strong bases (e.g., LDA or NaH) in THF at −78°C to deprotonate the malonate. React the enolate with alkyl halides (e.g., benzyl bromide) to introduce substituents. Monitor regioselectivity via 1^1H NMR: alkylation at the malonate α-carbon shifts the methine proton signal upfield (δ ~5.3–5.4 ppm) .

Q. What contradictions exist in reported synthetic yields, and how can reaction conditions be optimized?

  • Methodological Answer : Yields vary based on substituent steric/electronic effects. For nitro-substituted analogs (e.g., diethyl 2-(2-nitrophenyl)malonate), yields drop to 77% due to competing side reactions. Optimization strategies:

  • Temperature : Increase to 120°C for faster kinetics .
  • Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Catalysis : Add phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

Q. Can this compound serve as a precursor for spirocyclic or heterocyclic systems?

  • Methodological Answer : Yes. The compound’s malonate core allows cyclization with amines or hydrazines. For spirooxindoles, react with 2-nitrofluorobenzene derivatives under basic conditions (K2_2CO3_3, DMF, 100°C), followed by nitro reduction and lactamization . Key steps:

  • Nitro Reduction : Use H2_2/Pd-C or Zn/HCl.
  • Lactamization : Heat in acetic acid to form the spiro ring .

Data Contradictions and Resolution

Q. Discrepancies in NMR assignments for malonate derivatives: How to resolve them?

  • Methodological Answer : Conflicting δ values may arise from solvent effects (CDCl3_3 vs. D2_2O) or substituent electronic environments. Cross-validate using:

  • 2D NMR : HSQC and HMBC to correlate protons and carbons .
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts .

Applications in Complex Syntheses

Q. How is this compound used in synthesizing bioactive molecules or materials?

  • Methodological Answer :

  • Peptide Conjugation : The NHS ester derivative reacts with lysine residues in proteins for bioconjugation .
  • Polymer Chemistry : Incorporate into dendrimers or hydrogels via Michael additions .
  • Drug Intermediates : Key precursor for kinase inhibitors (e.g., via Suzuki couplings with boronic acids) .

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